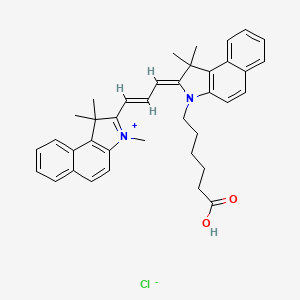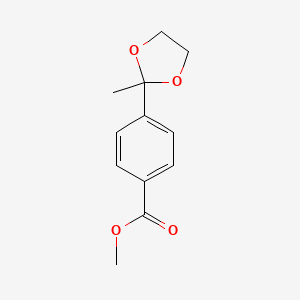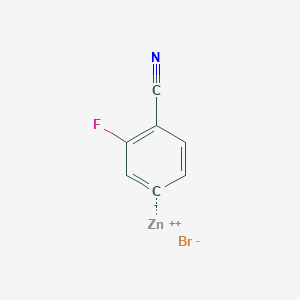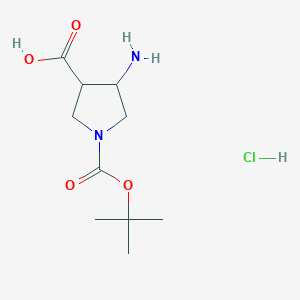
3-Amino-6-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl: is a complex organic compound characterized by the presence of amino, trifluoromethoxy, and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The biphenyl compound is nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Trifluoromethoxylation and Trifluoromethylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Biology:
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms.
Protein Labeling: Used in bioconjugation techniques to label proteins for imaging and analysis.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Diagnostic Agents: Utilized in the synthesis of diagnostic agents for imaging techniques like PET and MRI.
Industry:
Agriculture: Used in the synthesis of agrochemicals for pest control.
Electronics: Incorporated into materials for electronic devices to enhance their performance and durability.
Mechanism of Action
The mechanism by which 3-Amino-6-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and proteins. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl structure provides rigidity and stability, facilitating specific interactions with target molecules.
Comparison with Similar Compounds
- 3-Amino-6-(trifluoromethoxy)pyridine
- 3-Amino-6-(trifluoromethyl)pyridine
- 3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
Comparison:
- 3-Amino-6-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl has a biphenyl structure, which provides greater rigidity and stability compared to pyridine derivatives.
- The presence of both trifluoromethoxy and trifluoromethyl groups in the biphenyl compound enhances its lipophilicity and potential for interactions with biological targets.
- The biphenyl compound may exhibit different reactivity and selectivity in chemical reactions compared to pyridine derivatives due to the differences in electronic and steric effects.
This detailed article provides a comprehensive overview of 3-Amino-6-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H9F6NO |
|---|---|
Molecular Weight |
321.22 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-3-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)9-3-1-8(2-4-9)11-7-10(21)5-6-12(11)22-14(18,19)20/h1-7H,21H2 |
InChI Key |
HFVRGCYVAKNZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)N)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)
![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B12066573.png)










